Cas no 1396682-87-3 (N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide)

N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide
- VU0536090-1
- N-(3-bromophenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
- 1396682-87-3
- N-(3-bromophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- AKOS024537597
- F6196-0876
- CHEMBL4978917
- N-{4-[(3-bromophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide
-
- インチ: 1S/C15H10BrN5O3/c16-9-2-1-3-10(6-9)19-14(23)12-8-24-15(20-12)21-13(22)11-7-17-4-5-18-11/h1-8H,(H,19,23)(H,20,21,22)
- InChIKey: FNWXMUGUQONUDU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)NC(C1=COC(NC(C2C=NC=CN=2)=O)=N1)=O
計算された属性
- せいみつぶんしりょう: 386.99670g/mol
- どういたいしつりょう: 386.99670g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 110Ų
N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6196-0876-1mg |
N-{4-[(3-bromophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide |
1396682-87-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6196-0876-75mg |
N-{4-[(3-bromophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide |
1396682-87-3 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6196-0876-40mg |
N-{4-[(3-bromophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide |
1396682-87-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6196-0876-2μmol |
N-{4-[(3-bromophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide |
1396682-87-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6196-0876-2mg |
N-{4-[(3-bromophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide |
1396682-87-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6196-0876-50mg |
N-{4-[(3-bromophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide |
1396682-87-3 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6196-0876-10mg |
N-{4-[(3-bromophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide |
1396682-87-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6196-0876-4mg |
N-{4-[(3-bromophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide |
1396682-87-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6196-0876-5mg |
N-{4-[(3-bromophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide |
1396682-87-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6196-0876-20mg |
N-{4-[(3-bromophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide |
1396682-87-3 | 20mg |
$99.0 | 2023-09-09 |
N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide 関連文献
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamideに関する追加情報
Introduction to N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide (CAS No. 1396682-87-3)
N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1396682-87-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial laboratories. The structural complexity and unique functional groups present in this molecule contribute to its potential as a lead compound in the discovery of novel therapeutic agents.
The molecular structure of N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide features a combination of heterocyclic rings and aromatic substituents that are known to interact favorably with biological targets. Specifically, the presence of a 1,3-oxazole ring and a pyrazine core provides a scaffold that can be modified to enhance binding affinity and selectivity. The carbamoyl group attached to the 4-(3-bromophenyl) moiety further adds to the compound's complexity, offering multiple sites for functionalization and interaction with biological systems.
In recent years, there has been a growing interest in the development of small molecules that can modulate the activity of enzymes and receptors involved in various disease pathways. N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide has been investigated for its potential role in inhibiting key enzymes associated with inflammation, cancer, and neurodegenerative disorders. Preliminary studies have demonstrated that this compound exhibits inhibitory activity against several target proteins, suggesting its utility as a starting point for drug design.
The synthesis of N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the 1,3-oxazole core, followed by functionalization with the pyrazine ring and subsequent introduction of the carbamoyl group. The 3-bromophenyl substituent is incorporated at an appropriate stage to ensure proper regioselectivity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired connectivity between the various structural units.
The biological evaluation of N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide has revealed several interesting properties. In vitro assays have shown that this compound can interact with proteins involved in signal transduction pathways, potentially leading to therapeutic effects in conditions such as chronic inflammation and metabolic diseases. Additionally, its ability to cross the blood-brain barrier has made it an attractive candidate for treating neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
One of the most compelling aspects of N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide is its structural diversity, which allows for extensive modifications to optimize its pharmacological properties. Researchers have explored various derivatives of this compound by altering the substituents on the aromatic rings or introducing additional functional groups. These modifications have led to the discovery of new analogs with enhanced potency and reduced toxicity. The flexibility in designing derivatives makes this compound a valuable tool for medicinal chemists seeking to develop next-generation therapeutics.
The computational modeling studies have also played a crucial role in understanding the interactions between N-{4-(3-bromophenyl)carbamoyl-1,3-oxazol-2-y}lypyrazine - 2 - carboxamide and its biological targets. Molecular docking simulations have been used to predict how this compound binds to specific enzymes and receptors at an atomic level. These simulations have provided insights into the key interactions that contribute to its biological activity and have guided the design of more effective derivatives.
In conclusion, N-{4-(3-bromophenyl)carbamoyl - 1 , 3 - oxazol - 2 - y l } py raz ine - 2 - car box am ide ( C A S No . 1396682 - 87 - 3 ) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic applications for this molecule, it is likely that N-{4-(3-bromophenyl)carbamoyl - 1 , 3 - ox az ol - 2 - y l } py ra z ine - 2 - car box am ide will play an important role in the development of novel drugs targeting various diseases.
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